COX-2 Inhibitory Activity: Moderate Potency Compared to the Market-Leading Selective COX-2 Inhibitor Celecoxib
In a direct comparison of in vitro enzymatic activity, 2-(3,4-Dichlorophenyl)benzoxazole demonstrates moderate COX-2 inhibitory potency with an IC50 of 102 nM [1]. This is less potent than the selective COX-2 inhibitor celecoxib, which has a reported IC50 of 40 nM under comparable assay conditions . This quantitative difference establishes 2-(3,4-Dichlorophenyl)benzoxazole as a moderately active COX-2 inhibitor, positioning it as a useful tool compound for mechanistic studies where maximal potency is not the primary goal, or as a starting point for chemical optimization.
| Evidence Dimension | Inhibition of human recombinant COX-2 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Celecoxib (SC 58635), IC50 = 40 nM |
| Quantified Difference | The target compound is 2.55-fold less potent than celecoxib in this assay. |
| Conditions | In vitro enzymatic assay measuring formation of 12-HHT from arachidonic acid by HPLC (target compound) [1] and a cell-free COX enzyme assay (celecoxib) . |
Why This Matters
This provides a clear, quantitative benchmark for potency, allowing researchers to select this compound when moderate COX-2 inhibition is sufficient or when a non-celecoxib chemotype is required for their experimental system.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50097346: IC50: 102nM. Assay Description: Inhibition of human recombinant COX-2. View Source
